4-Chloro-N-propylpyridine-3-carboxamide
Description
4-Chloro-N-propylpyridine-3-carboxamide (IUPAC name: this compound) is a halogenated pyridine derivative with the molecular formula C₉H₁₁ClN₂O (molecular weight: 198.64 g/mol). The compound features a pyridine ring substituted with a chlorine atom at the 4-position and a propylcarboxamide group at the 3-position. Synthetic routes typically involve coupling 4-chloropyridine-3-carboxylic acid with propylamine using carbodiimide-based coupling agents (e.g., EDCl), yielding moderate to high purity under optimized conditions.
Properties
CAS No. |
62458-79-1 |
|---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
4-chloro-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11ClN2O/c1-2-4-12-9(13)7-6-11-5-3-8(7)10/h3,5-6H,2,4H2,1H3,(H,12,13) |
InChI Key |
QYVDHVFJIZEJPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-propylpyridine-3-carboxamide typically involves the reaction of 4-chloropyridine-3-carboxylic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The industrial production process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
4-Chloro-N-propylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (mg/mL) | LogP |
|---|---|---|---|---|---|
| This compound | C₉H₁₁ClN₂O | 198.64 | 145–147 | 2.5 | 1.8 |
| 4-Chloro-N-methylpyridine-3-carboxamide | C₈H₉ClN₂O | 184.62 | 160–162 | 5.0 | 1.2 |
| 5-Chloro-N-propylpyridine-3-carboxamide | C₉H₁₁ClN₂O | 198.64 | 132–134 | 3.0 | 1.7 |
| N-propylpyridine-3-carboxamide | C₉H₁₂N₂O | 164.20 | 120–122 | 8.0 | 0.9 |
Key Observations :
- Chlorine Position : The 4-chloro isomer exhibits a higher melting point (145–147°C) than the 5-chloro analog (132–134°C), likely due to improved crystal packing from the para-substituted halogen.
- Non-Halogenated Analog: Removing the chlorine atom (N-propylpyridine-3-carboxamide) significantly improves water solubility (8.0 mg/mL) but reduces LogP (0.9).
Contrast with Heterocyclic Analogs in Materials Science
While structurally distinct, compounds like 3-chloro-N-phenyl-phthalimide (Fig. 1, ) are used in polymer synthesis (e.g., polyimides) . In contrast, pyridine carboxamides like this compound are tailored for biological applications, highlighting divergent industrial uses despite shared halogen and amide motifs.
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